

The Biological Target of BM635: An In-depth Technical Guide

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Compound of Interest

Compound Name: BM635

Cat. No.: B1447796

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological target of **BM635**, a promising anti-tuberculosis compound. The document details the mechanism of action, experimental validation, and key quantitative data, offering valuable insights for professionals in the field of infectious disease research and drug development.

Core Finding: MmpL3 as the Biological Target of BM635

BM635 exerts its potent anti-mycobacterial activity by directly inhibiting the Mycobacterium tuberculosis mycolic acid transporter MmpL3.[1][2] MmpL3 is an essential inner membrane transporter responsible for the translocation of trehalose monomycolate (TMM), a crucial precursor for the synthesis of the mycobacterial outer membrane.[3][4] By inhibiting MmpL3, **BM635** disrupts the mycolic acid transport pathway, leading to the cessation of cell wall synthesis and ultimately, bacterial cell death.[5] The essentiality of MmpL3 for M. tuberculosis viability makes it a highly attractive target for novel anti-TB drug development.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **BM635** and its analogues, providing a comparative overview of their biological activity and pharmacokinetic properties.

Table 1: In Vitro Anti-mycobacterial Activity

Compound	Target Organism	MIC (μM)	Selectivity Index (SI)
BM635	M. tuberculosis H37Rv	0.12[1]	-
Analogue 17	M. tuberculosis H37Rv	0.15[2]	133[2]

Table 2: In Vivo Efficacy and Pharmacokinetics of **BM635** and Analogues

Compound	Animal Model	Dose	Efficacy Readout	Half-life (t _{1/2})	Cmax (μM)	Bioavailability (%)
BM635	-	-	-	1 h[1]	1.62[1]	46[1]
Analogue 9	Murine TB model	49 mg/Kg	ED99	-	-	-

Experimental Protocols and Validation

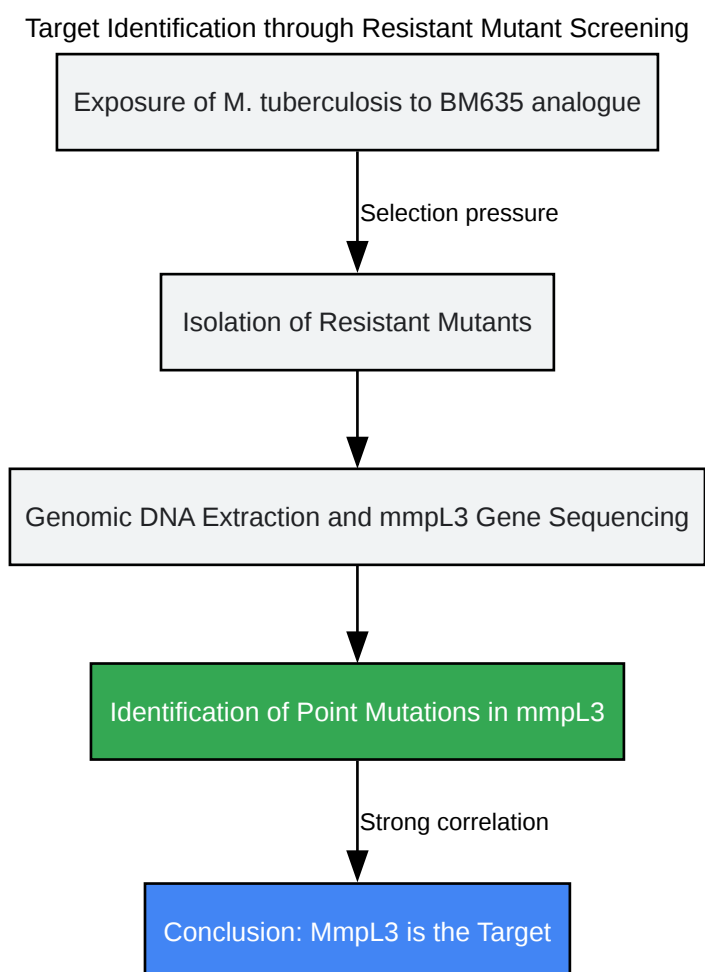
The identification and validation of MmpL3 as the direct target of **BM635** and its analogues have been established through a combination of genetic, biochemical, and biophysical assays.

Target Identification via Resistant Mutant Screening

A primary method for identifying the target of novel anti-bacterial compounds is through the generation and characterization of resistant mutants.

- Experimental Workflow:
 - M. tuberculosis cultures are exposed to sub-lethal concentrations of the inhibitor (e.g., a **BM635** analogue).
 - Spontaneous resistant mutants are isolated and selected for their ability to grow in the presence of otherwise inhibitory concentrations of the compound.

- The genomic DNA of the resistant mutants is isolated, and the mmpL3 gene is sequenced to identify point mutations.
 - The identified mutations are correlated with the resistance phenotype, providing strong evidence that MmpL3 is the direct target. All characterized mutants resistant to this class of compounds have shown point mutations in the mmpL3 gene.
- Logical Relationship Diagram:



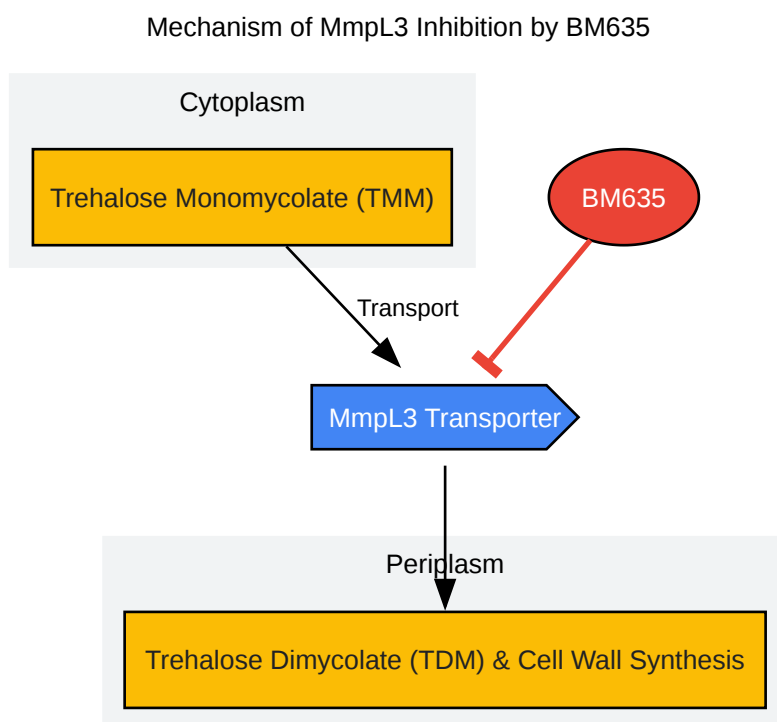
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Caption: Workflow for identifying MmpL3 as the target of **BM635** analogues.

Biochemical Validation: TMM Accumulation Assay

Inhibition of MmpL3 is expected to lead to the accumulation of its substrate, trehalose monomycolate (TMM), in the cytoplasm.

- Experimental Protocol:
 - M. tuberculosis cultures are metabolically labeled with a radiolabeled precursor, such as [14C]acetate.
 - The cultures are then treated with the test compound (e.g., **BM635**) at various concentrations.
 - Lipids are extracted from the mycobacterial cells.
 - The extracted lipids are separated and analyzed by thin-layer chromatography (TLC).
 - The accumulation of radiolabeled TMM is quantified, with an increase in TMM levels indicating inhibition of MmpL3-mediated transport.[6]
- Signaling Pathway Diagram:



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